molecular formula C21H18N6O9S3 B13749925 Benzenesulfonic acid, 3,3',3''-(1,3,5-triazine-2,4,6-triyltriimino)tris- CAS No. 29850-38-2

Benzenesulfonic acid, 3,3',3''-(1,3,5-triazine-2,4,6-triyltriimino)tris-

Cat. No.: B13749925
CAS No.: 29850-38-2
M. Wt: 594.6 g/mol
InChI Key: DWRLZGBQVFEEKS-UHFFFAOYSA-N
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Description

Properties

CAS No.

29850-38-2

Molecular Formula

C21H18N6O9S3

Molecular Weight

594.6 g/mol

IUPAC Name

3-[[4,6-bis(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid

InChI

InChI=1S/C21H18N6O9S3/c28-37(29,30)16-7-1-4-13(10-16)22-19-25-20(23-14-5-2-8-17(11-14)38(31,32)33)27-21(26-19)24-15-6-3-9-18(12-15)39(34,35)36/h1-12H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H3,22,23,24,25,26,27)

InChI Key

DWRLZGBQVFEEKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)O)NC4=CC(=CC=C4)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

2.1 General Synthetic Strategy

The synthesis of this compound typically involves the stepwise construction of a triazine core, followed by the introduction of benzenesulfonic acid groups via nucleophilic aromatic substitution. The process can be summarized as follows:

  • Formation of a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core
  • Sequential nucleophilic substitution of the chlorine atoms with aminobenzenesulfonic acid derivatives
  • Acidification to yield the trisulfonic acid product

2.2 Detailed Synthetic Route

The most common method for preparing 3,3',3''-(1,3,5-triazine-2,4,6-triyltriimino)tris(benzenesulfonic acid) is as follows:

  • Starting Materials

    • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
    • 4-aminobenzenesulfonic acid (sulfanilic acid)
    • A suitable base (such as sodium carbonate or sodium hydroxide)
    • Solvent (typically water or a water-miscible organic solvent)
  • Stepwise Substitution

    • The reaction is carried out by adding cyanuric chloride to a cooled, stirred solution of sulfanilic acid and base. The temperature is kept low (0–5°C) to favor monosubstitution and prevent hydrolysis.
    • After the first substitution, the temperature is gradually increased (to around 30–40°C) to allow further substitution at the remaining chlorines.
    • The process is repeated until all three chlorine atoms are replaced by sulfanilic acid moieties, yielding the tri-substituted product.
  • Acidification and Isolation

    • The reaction mixture is acidified to precipitate the product.
    • The crude product is filtered, washed, and purified by recrystallization from water or an appropriate solvent.

2.3 Reaction Equation

$$
\text{C}3\text{N}3\text{Cl}3 + 3 \, \text{H}2\text{N}-\text{C}6\text{H}4\text{SO}3\text{H} \xrightarrow[\text{base}]{\text{solvent}} \text{C}{21}\text{H}{18}\text{N}6\text{O}9\text{S}3 + 3 \, \text{HCl}
$$

2.4 Key Reaction Parameters

Parameter Typical Value/Range
Reaction temperature 0–5°C (initial), up to 40°C (final)
Molar ratio (triazine:aminobenzenesulfonic acid) 1:3
Base used Sodium carbonate or sodium hydroxide
Solvent Water or aqueous organic solvent
Yield 60–85% (literature range, dependent on purification)

2.5 Purification

  • The crude product is typically purified by recrystallization from hot water, which removes inorganic salts and unreacted starting materials.
  • Further purification may involve ion-exchange chromatography, especially when high purity is required for analytical or specialty chemical applications.

Data Tables

3.1 Physical and Chemical Properties

Property Value
Molecular formula C₂₁H₁₈N₆O₉S₃
Molecular weight 594.6
Density 1.771 ± 0.06 g/cm³ (predicted)
pKa -1.27 ± 0.30 (predicted)

3.2 Key Reagents and Conditions

Step Reagent/Condition Notes
Core formation Cyanuric chloride Commercially available
Nucleophilic substitution 4-aminobenzenesulfonic acid, base Stepwise, temperature controlled
Acidification Hydrochloric acid or sulfuric acid To precipitate product
Purification Recrystallization Hot water or aqueous solvent

Research Findings and Literature Notes

  • The use of cyanuric chloride as a triazine core is well established in heterocyclic chemistry for the preparation of trisubstituted triazines.
  • The stepwise temperature control is critical to prevent unwanted hydrolysis or side reactions.
  • The choice of base and solvent can influence yield and purity, with sodium carbonate in water being most common for industrial-scale synthesis.
  • The product’s strong acidity (pKa ≈ -1.27) is consistent with the presence of three sulfonic acid groups, making it highly water-soluble and suitable for applications in aqueous systems.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,3’,3’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted triazine compounds. These products can have diverse chemical and physical properties, making them useful in various applications .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

Benzenesulfonic acid, 3,3',3''-(1,3,5-triazine-2,4,6-triyltriimino)tris- is effectively utilized in reverse phase HPLC for the analysis and purification of various compounds. The method involves:

  • Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
  • Column Type : Newcrom R1 HPLC column with 3 µm particles for enhanced resolution and speed.

This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Surfactant Enhanced Oil Recovery (SEOR)

Benzenesulfonic acid has been employed as a surfactant in enhanced oil recovery processes. Its applications include:

  • Mechanism : The surfactant reduces interfacial tension between oil and water phases, facilitating the mobilization of non-aqueous phase liquids (NAPL) from contaminated sites.

Case Studies

  • Design Considerations for SEOR
    • Implementation of multiple injection wells to create a forced-gradient flow field.
    • Injection of polymer solutions (e.g., xanthan gum) to enhance sweep efficiency.
    • Result: Approximately 29,500 gallons of surfactant injected led to the recovery of about 57 gallons of NAPL over a 36-day operation .
  • Pilot Test at Charlotte Air National Guard
    • Objective: Removal of Jet Fuel NAPL using benzenesulfonic acid.
    • Method: Two surfactants were used; an estimated 106 gallons of Jet Fuel NAPL were removed (68% recovery).
    • Observations indicated a significant increase in mass removal rates compared to conventional methods .
  • Surfactant Flushing at Alameda Naval Air Station
    • Focused on removing chlorinated solvents (TCA and TCE) using a combination of surfactants.
    • Resulted in over 95% recovery of the surfactant volume within 30 days and an 80% reduction in groundwater contaminant levels .

Data Tables

Application AreaMethodologyKey Results
HPLCReverse phase chromatographyScalable method for analysis
SEORSurfactant flushingUp to 90% recovery rates
Environmental CleanupInjection wells & polymersSignificant reduction in contaminants

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3,3’,3’'-(1,3,5-triazine-2,4,6-triyltriimino)tris- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The triazine ring and sulfonic acid groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Chemical Identification :

  • CAS No.: 29850-38-2
  • Molecular Formula : C₂₁H₁₈N₆O₉S₃
  • Molecular Weight : ~636.56 g/mol
  • Structure: A 1,3,5-triazine core linked to three benzenesulfonic acid groups via imino (–NH–) bridges. Each benzene ring is substituted with a sulfonic acid (–SO₃H) group at the 3-position.

Key Features :

  • Water solubility : High due to the presence of sulfonic acid groups, enhancing applicability in aqueous systems .
  • Reactivity : The triazine core and sulfonic acid groups enable participation in hydrogen bonding, acid-base reactions, and coordination chemistry.

Comparison with Structurally Similar Compounds

Ethylhexyl Triazone (CAS 88122-99-0)

Molecular Formula : C₄₈H₆₆N₆O₆
Structure : Triazine core linked to three benzoate esters with 2-ethylhexyl groups.
Applications :

  • UV Filter : Widely used in sunscreens (e.g., INCI: Ethylhexyl Triazone) due to strong UV-B absorption (λmax ~314 nm) .
  • Solubility : Oil-soluble, making it suitable for lipid-based cosmetic formulations .

Key Differences :

  • Functional Groups : Ethylhexyl triazone contains ester groups (–COOR) instead of sulfonic acids (–SO₃H), leading to contrasting solubility profiles.
  • Molecular Weight : Higher (823.09 g/mol) due to bulky 2-ethylhexyl substituents .

Synthesis: Prepared via esterification of p-aminobenzoic acid with 2-ethylhexanol, followed by reaction with trichloroisocyanuric acid .

3,3',3''-(1,3,5-Triazine-2,4,6-triyltriimino)tris[2-hydroxy-5-sulfo-benzoic acid] Trisodium Salt (CAS 79135-90-3)

Molecular Formula: C₂₄H₁₅N₆Na₃O₁₈S₃ Structure: Triazine core with three imino-linked benzoic acid groups, each substituted with hydroxyl (–OH) and sulfonic acid (–SO₃H) groups. Applications:

  • Industrial Use: Functions as a sealing additive for anodized aluminum, preventing corrosion by closing surface pores .

Key Differences :

  • Substituents : Additional hydroxyl groups and sodium counterions distinguish it from the target compound.
  • Thermal Stability : Melting point >300°C, indicating high thermal resistance .

Benzenesulfonic Acid Derivatives with Dichlorotriazinyl Groups (CAS 116854-90-1)

Molecular Formula : C₂₁H₁₉N₅O₂S₃
Structure : Contains a benzothiazolyl hydrazide group and a dichlorotriazinyl moiety.
Applications :

  • Sensors/Polymers: Potential use in conjugated polymer-based chemical sensors due to electron-withdrawing sulfonic acid groups .

Key Differences :

  • Functional Diversity : Incorporates a benzothiazole ring, enabling π-π stacking interactions absent in the target compound.

Comparative Data Table

Property Target Compound (CAS 29850-38-2) Ethylhexyl Triazone (CAS 88122-99-0) Trisodium Salt (CAS 79135-90-3)
Molecular Formula C₂₁H₁₈N₆O₉S₃ C₄₈H₆₆N₆O₆ C₂₄H₁₅N₆Na₃O₁₈S₃
Molecular Weight (g/mol) 636.56 823.09 840.57
Key Functional Groups Sulfonic acid (–SO₃H) Ester (–COOR) Sulfonic acid, hydroxyl, sodium salt
Solubility Water-soluble Oil-soluble Water-soluble
Primary Application Not explicitly stated; likely industrial/cosmetic UV filter in sunscreens Aluminum sealing
Thermal Stability Not reported Stable in formulations up to 45°C >300°C

Biological Activity

Benzenesulfonic acid, 3,3',3''-(1,3,5-triazine-2,4,6-triyltriimino)tris- is a compound that belongs to the family of triazine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing key findings from recent research studies and providing data tables to illustrate its effects.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazine derivatives are characterized by a six-membered heterocyclic structure containing three nitrogen atoms. They exhibit a wide range of biological activities including:

  • Anticancer
  • Antiviral
  • Antimicrobial
  • Anti-inflammatory
  • Antimalarial

These properties make them valuable in drug development and therapeutic applications .

The biological activity of triazine derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazine derivatives act as inhibitors of specific enzymes involved in cancer progression. For example, some compounds have shown potent inhibition of kinases such as PI3Kα and mTOR .
  • Cell Cycle Regulation : Certain triazines induce apoptosis in cancer cells by modulating cell cycle regulators and promoting pro-apoptotic pathways .
  • DNA Interaction : Triazines can bind to DNA and interfere with replication and transcription processes, contributing to their anticancer effects .

Research Findings

Recent studies have highlighted the effectiveness of triazine derivatives in various cancer cell lines. Below is a summary table illustrating IC50 values for selected compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
TZ1MCF-76.0Induces apoptosis
TZ2A54914.6PI3Kα/mTOR inhibition
TZ3HeLa3.7HIF pathway inhibition
TZ4HT-298.3Enzyme inhibition

This table illustrates the potency of these compounds against various cancer cell lines and highlights their mechanisms of action. Notably, the compound TZ4 shows significant inhibitory activity against HT-29 cells with an IC50 value of 8.3 µM, indicating its potential as an effective anticancer agent .

Case Studies

  • Anticancer Activity : A study demonstrated that a series of triazine derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the inhibition of essential signaling pathways involved in tumor growth .
  • Antiviral Properties : Research has shown that some triazine derivatives possess antiviral activity by inhibiting viral replication mechanisms. These compounds could serve as potential therapeutic agents against viral infections .

Q & A

Q. What are the recommended spectroscopic techniques for structural characterization of benzenesulfonic acid-triazine derivatives?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm the aromatic proton environments and triazine backbone connectivity. FT-IR identifies functional groups (e.g., sulfonic acid S=O stretches at ~1200–1150 cm⁻¹ and triazine ring vibrations at ~1500 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For complex isomers, 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in distinguishing sulfonic acid substituents .

Q. How is the sulfonation of benzene optimized to synthesize benzenesulfonic acid derivatives?

  • Methodological Answer: Sulfonation with fuming sulfuric acid (20% SO₃) at 150–175°C for 4–6 hours achieves >90% yield. Monitor reaction progress via HPLC or TLC (silica gel, eluent: ethyl acetate/methanol 4:1). Neutralize excess acid with NaOH to isolate the sodium salt, followed by recrystallization from ethanol/water (3:1) . For triazine-linked derivatives, post-functionalization via nucleophilic substitution on chlorotriazines (e.g., 2,4,6-trichloro-1,3,5-triazine) with sulfonated anilines is preferred .

Q. What safety protocols are critical when handling benzenesulfonic acid derivatives?

  • Methodological Answer: Use fume hoods and PPE (gloves, goggles) to avoid inhalation (LD50 oral, rats: 890 µL/kg) and skin contact (LDLo, cats: 10 mg/kg). Neutralize spills with sodium bicarbonate. Store in sealed containers away from bases to prevent exothermic neutralization . For aquatic toxicity (NOEC: 0.1–3.1 mg/L in algae), follow EPA guidelines for waste disposal .

Advanced Research Questions

Q. How can conflicting data on environmental persistence and aquatic toxicity be resolved for sulfonated triazine compounds?

  • Methodological Answer: Contradictions arise from varying substituents: e.g., alkyl derivatives show high chronic toxicity (NOEC: 0.1–1.0 ppm) but very low persistence (10-day degradation in water) due to rapid sulfonic group hydrolysis . Design QSAR models correlating logP and substituent electronegativity with half-life. Validate via OECD 301F biodegradation tests and daphnia magna 21-day assays to reconcile structure-activity relationships .

Q. What strategies improve the catalytic efficiency of triazine-sulfonic acid complexes in esterification reactions?

  • Methodological Answer: Enhance Brønsted acidity by introducing electron-withdrawing groups (e.g., nitro, chloro) at the triazine para-positions. Optimize reaction conditions:
  • Solvent: Toluene (non-polar, minimizes sulfonic acid deprotonation).
  • Molar ratio: 5 mol% catalyst, 1:1.2 alcohol:acid ratio.
  • Temperature: 80–100°C, 12–24 hours.
    Monitor conversion via ¹H NMR (disappearance of carboxylic acid proton at δ 12–13 ppm). Yields >85% are achievable with microwave-assisted synthesis (50 W, 30 min) .

Q. How do spin-trapping applications of nitroso-substituted benzenesulfonic acids differ in biological vs. chemical systems?

  • Methodological Answer: In chemical systems (e.g., Fenton reactions), 3,5-dibromo-4-nitroso-benzenesulfonate traps hydroxyl radicals, detected via EPR (g = 2.005, hyperfine splitting constants ~14 G). In biological systems (e.g., platelet aggregation), its sodium salt inhibits NO synthase, reducing superoxide radicals (IC50: 10–50 µM). Use LC-MS/MS to quantify adduct stability (t½ > 2 hours in PBS, pH 7.4) .

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